Ammonium tris(oxalato)germanate

Description

Overview of Germanium Coordination Compounds

Historical Development of Germanium Chemistry

The history of germanium dates back to 1886 when Clemens Winkler discovered the element in a mineral called argyrodite. rsc.org Its existence, however, had been predicted years earlier by Dmitri Mendeleev, who named it "ekasilicon" based on its position in his periodic table. rsc.orgwikipedia.org For many years, germanium was considered a poorly conducting metal. wikipedia.org A significant turning point in the application of germanium came after 1945 with the recognition of its semiconductor properties, leading to the development of the first germanium transistor in 1948 and marking the dawn of solid-state electronics. wikipedia.org While initially central to early semiconductor technology, other materials have since largely replaced it in many electronic applications. rsc.org

Significance of Germanium in Contemporary Inorganic Chemistry

In modern inorganic chemistry, germanium continues to be a subject of interest. Research has expanded to include various germanium-based compounds and materials. For instance, acylgermanes are being investigated for their photoinduced reactivity and potential as non-toxic photoinitiators in medical applications. nih.gov The development of germanane, a single-atom-thick sheet of germanium, showcases the element's potential for advanced electronics due to its high electron mobility. advancedsciencenews.com Furthermore, the synthesis and stabilization of germanium(II) cationic compounds are being explored for their applications in small-molecule activation and catalysis. researchgate.net The study of germanium coordination compounds, including those with various ligands, contributes to a deeper understanding of the element's bonding and structural diversity. nih.gov

The Role of Oxalate (B1200264) Ligands in Coordination Chemistry

The oxalate anion (C₂O₄²⁻) is a versatile ligand in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. fiveable.mewikipedia.org

Structural Versatility of Oxalate Coordination

The oxalate ligand is renowned for its structural diversity, capable of adopting numerous coordination modes. nih.govdiva-portal.org It can act as a monodentate, bidentate, tridentate, or even tetradentate ligand, bridging metal centers to form mononuclear or polynuclear complexes. nih.govresearchgate.net The most common coordination mode is as a bidentate chelating ligand, forming a stable five-membered ring with the metal atom. wikipedia.orgpurdue.edu This versatility allows for the construction of a wide array of complex architectures with varying dimensionalities, from discrete molecules to extended chains, layers, and three-dimensional frameworks. wikipedia.orgiucr.org

Chelation Effects and Stability in Metal-Oxalate Systems

The ability of the oxalate ion to act as a bidentate ligand, binding to a metal ion at two points, gives rise to the chelate effect. purdue.edulibretexts.org This effect describes the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. libretexts.org The formation of a chelate ring results in a more thermodynamically stable complex. libretexts.orgresearchgate.net Metal-oxalate complexes exhibit a wide range of stabilities, which can be influenced by factors such as the nature of the metal ion and the pH of the solution. researchgate.netnih.gov The chelation by oxalate is a key factor in various chemical and biological processes, including the formation of kidney stones and its application in water treatment to remove metal ions. researchgate.netusc.edunih.gov

Positioning of Ammonium (B1175870) Tris(oxalato)germanate within Metal-Oxalate Complexes

Ammonium tris(oxalato)germanate is a member of the family of tris(oxalato)metallate complexes. These complexes, with the general formula [M(C₂O₄)₃]ⁿ⁻, are known for various metal ions like iron, chromium, and cobalt. wikipedia.orgresearchgate.net The synthesis of such complexes often involves the reaction of a metal salt with an oxalate source in an aqueous solution. researchgate.netmdpi.com The resulting compounds can serve as precursors for the synthesis of other materials, such as metal oxides or more complex coordination polymers. wikipedia.orgresearchgate.net The thermal decomposition of related ammonium tris(oxalato) complexes has been studied, revealing stepwise degradation processes. scielo.brresearchgate.net

Interactive Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 67786-11-2 chemicalbook.com |

| Molecular Formula | C₆H₈GeN₂O₁₂ nih.gov |

| Molecular Weight | 372.76 g/mol nih.gov |

| InChI | InChI=1S/C6GeO12.2H3N/c8-1-2(9)15-7(14-1,16-3(10)4(11)17-7)18-5(12)6(13)19-7;;/h;2*1H3/q-2;;/p+2 chemcd.com |

| InChIKey | DGIUOONKKJPRIP-UHFFFAOYSA-P chemcd.com |

| SMILES | C1(=O)C(=O)O[Ge-2]23(O1)(OC(=O)C(=O)O2)OC(=O)C(=O)O3.[NH4+].[NH4+] nih.gov |

Analogous Tris(oxalato)metallate Systems (e.g., Silicates, Aluminates, Chromates, Ferrates)

The chemistry of tris(oxalato)germanate is better understood when compared with its analogues centered on other metals. These related systems share the common structural motif of a central metal ion octahedrally coordinated by three oxalate ligands, yet exhibit distinct properties based on the nature of the central metal.

Tris(oxalato)silicates: As a fellow Group 14 element, silicon forms analogous tris(oxalato)silicate anions, [Si(C₂O₄)₃]²⁻. These complexes have been synthesized with various tetraalkylammonium counter-ions. acs.orgacs.org X-ray crystallography studies reveal an octahedral arrangement of the oxalate ligands around the central silicon atom. acs.org The thermal decomposition of these silicate (B1173343) complexes results in amorphous silica (B1680970), with the surface area of the resulting material being influenced by the size of the alkylammonium cation used. acs.org

Tris(oxalato)aluminates: Aluminum, a Group 13 element, readily forms the tris(oxalato)aluminate anion, [Al(C₂O₄)₃]³⁻. ontosight.ai These complexes, typically prepared as potassium or sodium salts, are colorless crystalline compounds. github.iogithub.io Ammonium tris(oxalato)aluminate has been utilized as a precursor in the synthesis of molecular superconductors. mdpi.comntu.ac.uk These aluminate complexes also find use in catalysis and as building blocks for coordination polymers and metal-organic frameworks (MOFs). ontosight.ai

Tris(oxalato)chromates: The tris(oxalato)chromate(III) anion, [Cr(C₂O₄)₃]³⁻, is a well-studied complex of the transition metal chromium. ontosight.aitandfonline.com The potassium salt, K₃[Cr(C₂O₄)₃]·3H₂O, is a stable, green crystalline solid that features a distorted octahedral geometry around the Cr(III) center. ontosight.aitandfonline.com Due to the d³ electronic configuration of Cr(III), the complex is paramagnetic. These compounds are used in chemical education to demonstrate coordination chemistry principles and have applications in catalysis and the development of new materials with unique magnetic and optical properties. ontosight.ai

Tris(oxalato)ferrates: Iron(III) forms the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, which is found in compounds like potassium tris(oxalato)ferrate(III) and ferric ammonium oxalate. wikipedia.orgwikipedia.org The potassium salt is a lime-green crystalline solid. wikipedia.org The iron center is in a high-spin state within a distorted octahedral environment. wikipedia.orgresearchgate.netrsc.org These complexes are known to be light-sensitive; the ferrioxalate (B100866) anion is stable in the dark but is decomposed by light and other high-energy electromagnetic radiation. wikipedia.org

| Complex Anion | Central Metal | Oxidation State | Typical Counter-ion | Color | Key Features |

|---|---|---|---|---|---|

| [Ge(C₂O₄)₃]²⁻ | Germanium | +4 | NH₄⁺ | Not specified | Used in radical-cation salt synthesis. mdpi.com |

| [Si(C₂O₄)₃]²⁻ | Silicon | +4 | (CH₃)₄N⁺ | Colorless | Precursors to porous silica materials. acs.org |

| [Al(C₂O₄)₃]³⁻ | Aluminum | +3 | K⁺, Na⁺, NH₄⁺ | Colorless | Used in catalysis and synthesis of superconductors. mdpi.comontosight.ai |

| [Cr(C₂O₄)₃]³⁻ | Chromium | +3 | K⁺, NH₄⁺ | Green | Paramagnetic; used in materials science. ontosight.ai |

| [Fe(C₂O₄)₃]³⁻ | Iron | +3 | K⁺, NH₄⁺ | Lime-green | Light-sensitive; high-spin Fe(III). wikipedia.org |

Unique Aspects of Germanium(IV) in Tris(oxalato) Coordination

The coordination chemistry of Germanium(IV) in the tris(oxalato)germanate anion presents several unique aspects that distinguish it from its analogues. These differences are rooted in the fundamental electronic and atomic properties of germanium.

Germanium(IV) is a d¹⁰ ion, which means it lacks d-d electronic transitions, and its complexes are typically colorless unless charge transfer bands are present. A key feature of Ge(IV) is its ability to readily adopt a six-coordinate, octahedral geometry, as seen in the [Ge(C₂O₄)₃]²⁻ anion. ucj.org.ua This coordination environment is common for Ge(IV) with various chelating ligands containing oxygen, nitrogen, or phosphorus donors. ucj.org.uaonu.edu.uapsu.edu

A significant area of interest for tris(oxalato)germanate(IV) salts lies in the field of materials science. Specifically, these complexes have been used as anionic components in the synthesis of radical-cation salts with organic donors like BEDT-TTF [bis(ethylenedithio)tetrathiafulvalene]. mdpi.com The size, charge, and geometry of the [Ge(C₂O₄)₃]²⁻ anion can influence the packing of the donor molecules in the crystal lattice, leading to the formation of novel packing motifs and potentially new materials with interesting electronic properties. mdpi.com This application highlights a distinct path of investigation for germanate complexes compared to the more traditional uses of their aluminate or chromate (B82759) counterparts.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₈GeN₂O₁₂ | nih.gov |

| Molecular Weight | 372.76 g/mol | nih.gov |

| Synonym | This compound 4-hydrate | nih.gov |

| InChIKey | DGIUOONKKJPRIP-UHFFFAOYSA-P | nih.gov |

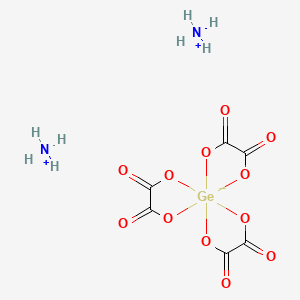

Structure

2D Structure

Properties

CAS No. |

67786-11-2 |

|---|---|

Molecular Formula |

C6H8GeN2O12 |

Molecular Weight |

372.76 g/mol |

InChI |

InChI=1S/C6GeO12.2H3N/c8-1-2(9)15-7(14-1,16-3(10)4(11)17-7)18-5(12)6(13)19-7;;/h;2*1H3/q-2;;/p+2 |

InChI Key |

DGIUOONKKJPRIP-UHFFFAOYSA-P |

SMILES |

C1(=O)C(=O)O[Ge-2]23(O1)(OC(=O)C(=O)O2)OC(=O)C(=O)O3.[NH4+].[NH4+] |

Canonical SMILES |

C1(=O)C(=O)O[Ge-2]23(O1)(OC(=O)C(=O)O2)OC(=O)C(=O)O3.[NH4+].[NH4+] |

Other CAS No. |

67786-11-2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Ammonium Tris Oxalato Germanate

Solution-Phase Synthesis Approaches

Solution-phase synthesis represents the most conventional and accessible route for the preparation of tris(oxalato)metallate complexes. These methods typically involve the reaction of a suitable metal salt or oxide with oxalic acid and a source of the counter-ion, in this case, ammonium (B1175870) ions, in an aqueous medium.

Conventional Precipitation and Crystallization Techniques

The synthesis of ammonium tris(oxalato)germanate can be approached by adapting well-established methods used for analogous compounds such as ammonium tris(oxalato)aluminate and ammonium tris(oxalato)chromate(III). A general approach involves the reaction of germanium dioxide (GeO₂) with oxalic acid and ammonium oxalate (B1200264) in an aqueous solution.

The likely reaction scheme would be:

GeO₂ + 2 (NH₄)₂C₂O₄ + 2 H₂C₂O₄ → (NH₄)₂[Ge(C₂O₄)₃] + 2 H₂O

In a typical procedure, germanium dioxide would be dissolved in a hot aqueous solution of ammonium oxalate and oxalic acid. Upon cooling, the desired product, this compound, would precipitate out of the solution and could then be collected by filtration, washed with a cold solvent like ethanol to remove impurities, and subsequently dried.

The synthesis of the analogous ammonium tris(oxalato)chromate(III) follows a similar principle, reacting ammonium dichromate with ammonium oxalate and oxalic acid rsc.org. This reinforces the viability of this general precipitation method.

| Reactant | Role | Rationale for Analogy |

| Germanium Dioxide (GeO₂) | Source of Germanium | Central metal oxide, analogous to the use of metal salts or oxides in other tris(oxalato) syntheses. |

| Ammonium Oxalate ((NH₄)₂C₂O₄) | Source of Ammonium and Oxalate Ligands | Provides the counter-ion and a portion of the coordinating oxalate groups. |

| Oxalic Acid (H₂C₂O₄) | Oxalate Ligand Source and pH control | Ensures a sufficient concentration of the oxalate ligand for complexation and maintains an acidic environment. |

Controlled Evaporation Methods

Controlled, slow evaporation of the solvent from a saturated solution is another effective technique for obtaining high-quality crystals of tris(oxalato)metallate complexes. This method promotes the gradual growth of well-defined crystals.

For this compound, a solution prepared as described in the precipitation method would be filtered to remove any insoluble impurities. The resulting clear solution would then be left undisturbed in an environment that allows for slow evaporation at room temperature. Over time, as the solvent evaporates, the concentration of the solute will exceed its solubility limit, leading to the formation of crystals. This technique has been successfully employed for the synthesis of various hybrid salts of tris(oxalato)chromate(III) google.com.

| Parameter | Influence on Crystallization |

| Evaporation Rate | A slower rate generally leads to larger and more well-defined crystals. |

| Temperature | Affects both the solubility of the compound and the rate of evaporation. |

| Solution Purity | Impurities can inhibit crystal growth or be incorporated into the crystal lattice, affecting purity. |

Hydrothermal Synthesis Techniques

Mild Hydrothermal Conditions for Crystal Growth

Mild hydrothermal synthesis, typically carried out at temperatures below 200°C, could be a viable route for the crystallization of this compound. This technique can promote the formation of stable crystalline phases that may not be accessible under ambient conditions. The synthesis would involve heating a sealed reaction vessel containing the precursor materials (germanium dioxide, ammonium oxalate, and oxalic acid in water).

Influence of Reaction Parameters on Product Purity and Morphology

In hydrothermal synthesis, several parameters can be tuned to control the outcome of the reaction, including the purity and morphology of the final product. The principles observed in the hydrothermal synthesis of other inorganic compounds, such as vanadates and tungstates, can be applied by analogy rsc.orgresearchgate.net.

| Parameter | Potential Influence on this compound Synthesis |

| Temperature | Can influence the crystalline phase, particle size, and reaction rate. Higher temperatures may lead to decomposition of the oxalate ligands. |

| Reaction Time | Affects the completeness of the reaction and the growth and morphology of the crystals. |

| pH of the Precursor Solution | Can determine the speciation of the germanium and oxalate in solution, thereby influencing the final product structure. |

| Concentration of Reactants | Impacts the nucleation and growth kinetics, which in turn affects the size and morphology of the crystals. |

Electrocrystallization Methods

Electrocrystallization is a technique where an electric current is used to induce the crystallization of a desired compound. This method is particularly useful for the synthesis of charge-transfer salts and has been employed in the preparation of superconducting materials incorporating tris(oxalato)metallate anions.

For instance, salts of bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) with tris(oxalato)aluminate and tris(oxalato)ruthenate have been synthesized via electrocrystallization mdpi.com. In these syntheses, the ammonium tris(oxalato)metallate serves as the electrolyte. A constant current is applied across an H-cell containing the BEDT-TTF donor molecule and the electrolyte in an organic solvent mixture. Over several days, crystals of the charge-transfer salt form on the anode.

While this method does not directly produce this compound, it demonstrates a key application of this class of compounds and a potential route for synthesizing new materials based on the tris(oxalato)germanate anion. The successful application of this technique would first require the synthesis of this compound through one of the solution-phase methods described above to be used as the electrolyte.

Application in Charge-Transfer Salt Formation

This compound serves as a crucial precursor, providing the diamagnetic tris(oxalato)germanate(IV) anion, [Ge(C₂O₄)₃]²⁻, for the synthesis of molecular charge-transfer salts. These materials are of significant interest in materials science due to their diverse electronic properties, which can range from semiconducting to superconducting.

The primary application of this germanate complex is in the formation of radical-cation salts with the organic donor molecule bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). oup.com The resulting crystalline structures consist of segregated layers of the organic BEDT-TTF cations and inorganic layers containing the [Ge(C₂O₄)₃]²⁻ anions. oup.commdpi.com These compounds are part of a broader family of materials with the general formula β″-(BEDT-TTF)₄[(A)M(C₂O₄)₃]·Guest, where 'A' can be NH₄⁺, H₃O⁺, or K⁺, and 'M' is a metal ion. mdpi.comrsc.orgresearchgate.net The specific packing motif of the BEDT-TTF molecules, which dictates the material's conducting properties, is influenced by the structure of the anion layer. oup.com

Optimization of Electrochemical Parameters for Anion Incorporation

The synthesis of tris(oxalato)germanate-containing charge-transfer salts is predominantly achieved through electrocrystallization. oup.com This technique involves the careful optimization of several electrochemical parameters to facilitate the incorporation of the [Ge(C₂O₄)₃]²⁻ anion and promote the growth of single crystals.

The typical experimental setup utilizes an H-shaped electrochemical cell. The BEDT-TTF donor is placed in the anode compartment, while a solution containing the supporting electrolyte—this compound—is placed in both compartments. To enhance the solubility of the ammonium salt in the organic solvents used, a crown ether, such as 18-crown-6, is often added. worktribe.com

Key parameters that are optimized include:

Solvent System: A mixture of solvents is commonly employed, typically consisting of a high-boiling point solvent like 1,2,4-trichlorobenzene and a co-solvent such as ethanol. A third component, a "guest" molecule (e.g., nitrobenzene, toluene, or a halobenzene), is also included and becomes incorporated into the final crystal lattice, influencing the structural and electronic properties. mdpi.comrsc.org

Current: A low, constant DC current is applied across the electrodes. The magnitude of this current is critical for controlling the rate of crystal growth. Slow growth, achieved with currents in the microampere range (typically 0.5–1.5 µA), over extended periods (weeks to a month) is necessary to obtain high-quality, diffraction-grade crystals. worktribe.com

The table below summarizes typical parameters used in the electrocrystallization of analogous tris(oxalato)metallate salts, which are directly applicable to the germanate system.

| Parameter | Typical Value/Component | Purpose | Reference |

| Apparatus | H-shaped electrochemical cell | Separates anodic and cathodic processes | worktribe.com |

| Donor Molecule | BEDT-TTF | Forms the conducting cationic layers | oup.com |

| Anion Source | This compound | Provides the [Ge(C₂O₄)₃]²⁻ anion | oup.com |

| Solubilizing Agent | 18-crown-6 ether | Increases solubility of the ammonium salt in organic media | worktribe.com |

| Primary Solvent | 1,2,4-Trichlorobenzene | High-boiling point medium for electrocrystallization | worktribe.com |

| Co-solvent | Ethanol | Modifies solvent polarity and solubility | worktribe.com |

| Guest Molecule | Nitrobenzene, Toluene, Halobenzenes | Influences crystal packing and electronic properties | mdpi.comrsc.org |

| Applied Current | 0.5 - 1.5 µA (constant) | Controls the rate of slow crystal growth | worktribe.com |

Precursor-Based Synthetic Pathways

Beyond electrochemical methods for derivative salts, the parent compound this compound can be synthesized through more direct chemical routes using specific germanium precursors and ligand sources.

Reactions Involving Germatranol Derivatives

The synthesis of germanate complexes from germatranol precursors represents a specialized route. Research has shown that the reaction of 1-germatranol hydrate with oxalic acid in an aqueous medium leads to the cleavage of the germatrane skeleton. elpub.ru This reaction results in the formation of bis(oxalato-O,O')dihydroxygermanate triethanolammonium. elpub.ru While this demonstrates that germatranols can serve as a germanium source for the formation of oxalato-germanate species, this pathway does not directly yield the target compound this compound. Instead, it produces a different complex where the counter-ion is triethanolammonium and the germanium center is coordinated by two oxalate ligands and two hydroxyl groups. elpub.ru

Utilization of Ammonium Oxalate as a Ligand Source

A more conventional and direct pathway for the synthesis of this compound involves the use of a suitable germanium(IV) source and ammonium oxalate. This method is analogous to the preparation of other well-known tris(oxalato)metallate complexes, such as ferric ammonium oxalate and potassium tris(oxalato)ferrate(III). wikipedia.orgatilim.edu.tr

In this preparative route, a germanium(IV) compound, such as germanium dioxide (GeO₂), is reacted with an aqueous solution containing an excess of ammonium oxalate. The ammonium oxalate serves a dual function: it acts as the source for both the ammonium (NH₄⁺) cations and the oxalate (C₂O₄²⁻) ligands. The reaction involves the dissolution of the germanium source in the warm oxalate solution, which facilitates the coordination of three oxalate ligands to the germanium center to form the stable [Ge(C₂O₄)₃]²⁻ complex anion. Upon cooling or concentrating the resulting solution, the product, this compound, crystallizes.

The fundamental components of this synthesis are outlined in the table below.

| Reactant | Chemical Formula | Role in Synthesis |

| Germanium Source | GeO₂ | Provides the central Germanium(IV) ion |

| Ligand & Cation Source | (NH₄)₂C₂O₄ | Provides both the oxalate (C₂O₄²⁻) ligands and ammonium (NH₄⁺) counter-ions |

| Solvent | H₂O | Reaction medium |

Advanced Structural Elucidation of Ammonium Tris Oxalato Germanate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the tris(oxalato)germanate system, this technique reveals the intricate details of the anionic complex and its interactions with the surrounding cations.

Determination of Crystal System and Space Group

These related structures offer critical clues:

(Hbipy)₂[Ge(C₂O₄)₃] crystallizes in the monoclinic crystal system with the space group P2₁/c . ua.pt

(Hphen)₂[Ge(C₂O₄)₃]·2H₂O also crystallizes in the monoclinic system , but with the space group C2/c . ua.pt

Analogous tris(oxalato)metalate complexes with ammonium (B1175870) cations, such as those containing chromium(III), are also known to crystallize in monoclinic or triclinic systems. soton.ac.ukresearchgate.net This suggests that ammonium tris(oxalato)germanate likely adopts a crystal system of low symmetry, such as monoclinic or triclinic. The final arrangement is determined by the most efficient packing of the [Ge(C₂O₄)₃]²⁻ anions and NH₄⁺ cations, governed by electrostatic forces and hydrogen bonding.

Table 1: Crystallographic Data for Related Tris(oxalato)germanate Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (Hbipy)₂[Ge(C₂O₄)₃] | Monoclinic | P2₁/c | ua.pt |

| (Hphen)₂[Ge(C₂O₄)₃]·2H₂O | Monoclinic | C2/c | ua.pt |

| (C₇H₁₁N₂)₃[Cr(C₂O₄)₃] | Triclinic | Pī | soton.ac.uk |

This table presents data for analogous compounds to infer the likely crystal structure of this compound.

Precise Bond Lengths and Angles within the [Ge(C₂O₄)₃]²⁻ Anion

Detailed structural analysis of the [Ge(C₂O₄)₃]²⁻ anion has been performed using single-crystal X-ray diffraction on its derivative compounds. ua.ptresearchgate.net The germanium atom is chelated by three bidentate oxalate (B1200264) ligands, each coordinating through two oxygen atoms.

The Ge-O bond lengths are a key parameter. In the structure of bis(tetraphenylphosphonium) tris(oxalato-O,O′)germanate(IV), the Ge-O bond distances are found to be in a narrow range, indicating a relatively symmetrical coordination environment. The bond lengths within the oxalate ligands themselves are consistent with their established values, reflecting delocalized π-electron systems.

Table 2: Selected Bond Lengths (Å) and Angles (°) for the [Ge(C₂O₄)₃]²⁻ Anion

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| Ge—O | ~1.9 Å | O—Ge—O (bite) | ~85° |

| Ge—O | ~1.9 Å | O—Ge—O (trans) | ~90°, ~175° |

| C—O | ~1.2 Å |

Note: The data are generalized from typical values found in published structures of tris(oxalato)germanate and similar complexes, as the exact values can vary slightly depending on the counter-ion and crystal packing.

The bite angle of the oxalate ligand (the O-Ge-O angle within a single chelate ring) is consistently less than 90°, a typical feature for five-membered chelate rings. This deviation from ideal octahedral geometry is a direct result of the geometric constraints of the bidentate ligand.

Elucidation of Germanium Coordination Geometry

The germanium(IV) center in the [Ge(C₂O₄)₃]²⁻ anion is coordinated to six oxygen atoms from the three oxalate ligands. researchgate.net These six oxygen atoms define the vertices of a distorted octahedron around the central germanium atom. The notation for this geometry is (OC-6-11), specifying an octahedral coordination. researchgate.net

The distortion from a perfect octahedron arises from two main factors:

The fixed bite of the bidentate oxalate ligands results in chelate angles (O-Ge-O) of approximately 85°, deviating from the ideal 90° of a regular octahedron.

The remaining O-Ge-O angles between adjacent, non-chelating oxalate ligands are also slightly distorted from 90° due to steric and packing forces within the crystal lattice.

This propeller-like chiral geometry is a hallmark of tris(chelate) octahedral complexes.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

The crystal lattice of this compound is stabilized by a network of intermolecular forces, primarily hydrogen bonds. The ammonium cations (NH₄⁺) are excellent hydrogen bond donors, while the oxygen atoms of the oxalate ligands in the [Ge(C₂O₄)₃]²⁻ anion are effective hydrogen bond acceptors.

In contrast, π-π stacking interactions are not expected to be a significant feature in this compound. These interactions occur between aromatic rings and are observed in salts containing aromatic cations like bipyridinium or phenanthrolinium, where they contribute to the stabilization of the crystal packing. ua.pt Since the ammonium ion is not an aromatic species, this type of interaction is absent.

Powder X-ray Diffraction Characterization

Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. For this compound, PXRD serves two primary purposes:

Phase Identification: The PXRD pattern of a newly synthesized batch can be compared to a reference pattern to confirm the identity of the compound. While an experimental reference pattern from a standard database may not always be available, a theoretical pattern can be calculated from single-crystal X-ray diffraction data of the compound or a very close analogue.

Purity Assessment: The PXRD pattern is highly sensitive to the presence of crystalline impurities. If the synthesis yields by-products or contains unreacted starting materials (e.g., germanium oxide, ammonium oxalate), their characteristic diffraction peaks will be visible in the pattern, allowing for an assessment of the sample's phase purity. The technique is a standard method for quality control of synthesized crystalline materials.

Structural Refinement from Powder Data

Typically, the synthesis of the polycrystalline material is achieved through precipitation from an aqueous solution containing stoichiometric amounts of germanium dioxide, oxalic acid, and ammonia (B1221849), followed by controlled crystallization. sigmaaldrich.com The resulting powdered sample is then analyzed using a powder X-ray diffractometer with a monochromatic radiation source, commonly Cu Kα radiation. sigmaaldrich.comunt.edu Data is collected over a wide angular range (e.g., 5-80° 2θ) with a small step size and sufficient counting time to ensure good statistics. unt.edu

The Rietveld refinement process is a powerful technique for extracting detailed structural information from a powder diffraction pattern. It involves fitting a calculated diffraction pattern to the experimental data by refining various parameters. These parameters include instrumental factors, such as the zero-point error and peak shape parameters, and structural parameters of the compound, such as lattice parameters, atomic coordinates, and occupancy factors. For a complex like this compound, the initial structural model for the refinement could be based on the known crystal structures of analogous tris(oxalato) compounds. researchgate.net

Successful refinement would yield precise lattice parameters, bond lengths, and bond angles for the [Ge(C₂O₄)₃]²⁻ anion and the ammonium cations. The table below illustrates the kind of crystallographic data that would be obtained from a successful Rietveld refinement, based on data for analogous tris(oxalato) complexes.

Interactive Table 1: Representative Crystallographic Data from Powder Diffraction Refinement for a Tris(oxalato) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (Rwp) | Value |

| Goodness of fit (χ²) | Value |

Note: The values in this table are placeholders and represent the type of data expected from a Rietveld refinement. Specific experimental data for this compound is not available in the cited literature.

Stereochemical Investigations

The tris(oxalato)germanate anion, [Ge(C₂O₄)₃]²⁻, possesses a three-dimensional structure that can exist in two non-superimposable mirror-image forms, known as enantiomers. This chirality arises from the propeller-like arrangement of the three bidentate oxalate ligands around the central germanium atom. chemcd.com

The existence of enantiomeric forms of the tris(oxalato)germanate ion was first demonstrated through partial resolution of the complex. The two enantiomers are designated as Δ (delta) and Λ (lambda), corresponding to a right-handed and left-handed propeller-like twist of the oxalate ligands, respectively. chemcd.com

While detailed chiroptical data such as circular dichroism (CD) spectra for the resolved enantiomers of this compound are not available in the reviewed literature, the characterization of such enantiomers would typically involve polarimetry to measure the specific rotation of each form. The enantiomers would be expected to rotate plane-polarized light to an equal extent but in opposite directions. Spectroscopic techniques like CD spectroscopy would provide more detailed information, showing characteristic positive and negative bands in the UV-Vis region corresponding to the electronic transitions within the chiral complex.

The separation of the racemic mixture of this compound into its constituent enantiomers is a crucial step for studying their individual properties.

The classical approach to resolving such chiral complexes involves the use of a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. soton.ac.uk For the tris(oxalato)germanate ion, this has been achieved using a chiral base as the resolving agent. researchgate.net The process typically involves reacting the racemic this compound with an optically active base, such as brucine (B1667951) or strychnine, to form diastereomeric salts:

(Δ,Λ)-[Ge(C₂O₄)₃]²⁻ + 2 (d)-BaseH⁺ → (d)-BaseH⁺₂(Δ)-[Ge(C₂O₄)₃]²⁻ + (d)-BaseH⁺₂(Λ)-[Ge(C₂O₄)₃]²⁻

Due to the different spatial arrangements of the diastereomers, they exhibit different physical properties, most importantly solubility, which allows one diastereomer to crystallize preferentially from the solution. After separation, the resolving agent can be removed to yield the pure enantiomer of the tris(oxalato)germanate complex.

Modern chiral resolution techniques offer more efficient and versatile alternatives to classical methods. sigmaaldrich.comsigmaaldrich.com These include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A variety of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. unt.edu

Enantioselective Crystallization: This method involves inducing the crystallization of one enantiomer from a racemic solution, for example, by seeding with a crystal of the desired enantiomer or by using a chiral additive that inhibits the crystallization of the other enantiomer. soton.ac.uk

While specific studies applying these modern techniques to the resolution of this compound have not been identified in the surveyed literature, they represent promising avenues for future research in this area.

Spectroscopic Characterization of Ammonium Tris Oxalato Germanate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the structural details of polyatomic molecules and complex ions by examining their vibrational modes.

The FT-IR spectrum of ammonium (B1175870) tris(oxalato)germanate is expected to display a series of absorption bands arising from the vibrational modes of the constituent groups: the oxalate (B1200264) ligands, the ammonium cations, and any coordinated or lattice water. While a specific spectrum for this exact compound is not widely published, its features can be predicted based on the extensive studies of analogous metal oxalate complexes, ammonium salts, and hydrated compounds. A mull FT-IR spectrum has been recorded by Sigma-Aldrich, though the detailed data is not publicly available. nih.gov

The key expected vibrational bands are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Coordinated Oxalate | ν(C=O) | 1675 - 1723 |

| Coordinated Oxalate | νas(C-O) + ν(C-C) | 1390 - 1408 |

| Coordinated Oxalate | νs(C-O) + δ(O-C-O) | 1250 - 1271 |

| Coordinated Oxalate | δ(O-C-O) + ν(Ge-O) | 800 - 890 |

| Coordinated Oxalate | ν(Ge-O) + Ring Def. | 480 - 590 |

| Ammonium Cation (NH₄⁺) | ν₃ (Asymmetric Stretch) | ~3145 |

| Ammonium Cation (NH₄⁺) | ν₄ (Asymmetric Bend) | 1400 - 1425 |

| Water (H₂O) | O-H Stretching | 3200 - 3600 |

| Water (H₂O) | H-O-H Bending | 1645 - 1650 |

| Water (H₂O) | Wagging/Rocking | 500 - 800 |

This table is a compilation of expected frequencies based on data from analogous compounds. researchgate.netresearchgate.netnih.govacs.org

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. For a molecule with a center of inversion, mutual exclusion is observed where vibrations that are Raman active are IR inactive, and vice versa. walisongo.ac.id The tris(oxalato)germanate anion, [Ge(C₂O₄)₃]²⁻, may possess D₃ symmetry, which does not have a center of inversion, potentially making some modes both IR and Raman active.

The ammonium ion (NH₄⁺), belonging to the Td point group, has four fundamental vibrations, all of which are Raman active. cdnsciencepub.com The oxalate ligand also gives rise to strong and characteristic Raman bands. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Activity |

| Coordinated Oxalate | ν(C=O) | ~1700-1730 | Raman Active |

| Coordinated Oxalate | νs(C-O) | ~1450-1490 | Raman Active |

| Coordinated Oxalate | ν(C-C) | ~910-920 | Raman Active |

| Coordinated Oxalate | δ(O-C-O) | ~500-520 | Raman Active |

| Ammonium Cation (NH₄⁺) | ν₁ (Symmetric Stretch) | ~3040 | Raman Active |

| Ammonium Cation (NH₄⁺) | ν₂ (Bending) | ~1680 | Raman Active |

| Ammonium Cation (NH₄⁺) | ν₃ (Asymmetric Stretch) | ~3145 | Raman Active |

| Ammonium Cation (NH₄⁺) | ν₄ (Bending) | ~1400 | Raman Active |

This table is a compilation of expected frequencies based on data from analogous compounds. cdnsciencepub.comresearchgate.netresearchgate.net

The oxalate ion (C₂O₄²⁻) typically acts as a bidentate ligand, forming a stable five-membered chelate ring with the central metal ion (Ge-O-C-C-O). nih.govpurdue.edu The vibrational spectrum of the coordinated oxalate is sensitive to the nature of the metal ion and the coordination geometry. The key vibrational modes for a bidentate oxalate ligand are well-characterized. researchgate.netnih.gov

ν(C=O) Stretching: The bands associated with the C=O stretching vibrations are typically found in the high-frequency region of 1670–1730 cm⁻¹. These are often strong and sharp peaks in both IR and Raman spectra.

ν(C-O) and ν(C-C) Stretching: The symmetric and asymmetric stretching vibrations of the C-O bonds, often coupled with the C-C stretching mode, appear in the 1200–1450 cm⁻¹ range. researchgate.net

δ(O-C-O) Bending and ν(Ge-O) Stretching: The O-C-O deformation and bending modes are observed at lower frequencies, typically between 800 and 900 cm⁻¹. researchgate.net The Ge-O stretching vibrations, which are direct probes of the coordination bond, are expected in the 480–600 cm⁻¹ region, often coupled with ring deformation modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Bond(s) Involved |

| Asymmetric C=O Stretch | 1670 - 1730 | C=O |

| Symmetric C-O Stretch | 1450 - 1490 | C-O |

| Asymmetric C-O Stretch | 1200 - 1300 | C-O |

| C-C Stretch | 900 - 920 | C-C |

| O-C-O Bend | 800 - 890 | O-C-O |

| Ge-O Stretch | 480 - 600 | Ge-O |

This table provides typical frequency ranges for bidentate oxalate ligands based on data from various metal complexes. researchgate.netresearchgate.netresearchgate.net

The ammonium tris(oxalato)germanate complex contains NH₄⁺ cations and may contain water of hydration. nih.gov Both species have distinct vibrational signatures.

The free ammonium ion has tetrahedral (Td) symmetry with four fundamental vibrational modes: ν₁ (3040 cm⁻¹), ν₂ (1680 cm⁻¹), ν₃ (3145 cm⁻¹), and ν₄ (1400 cm⁻¹). cdnsciencepub.com In a crystal lattice, only the ν₃ and ν₄ modes are typically IR-active, although the local symmetry can affect these selection rules. researchgate.net These bands are often broad due to hydrogen bonding with the oxalate anions. cdnsciencepub.com

Water molecules, whether coordinated to the metal or present as lattice water, exhibit three fundamental vibrations: a symmetric stretch (ν₁), an asymmetric stretch (ν₃), and a bending mode (ν₂). researchgate.net In the solid state, these bands are found around 3200-3600 cm⁻¹ for stretching and 1645-1650 cm⁻¹ for bending. nih.govmdpi.com Additional lower frequency bands between 500-800 cm⁻¹ can be attributed to librational modes of water (rocking, wagging, or twisting), which are sensitive to the strength of hydrogen bonding within the crystal. acs.org

| Species | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Ammonium (NH₄⁺) | ν₃ (Asymmetric Stretch) | 3000 - 3300 |

| Ammonium (NH₄⁺) | ν₄ (Asymmetric Bend) | 1400 - 1430 |

| Water (H₂O) | O-H Stretching | 3200 - 3600 |

| Water (H₂O) | H-O-H Bending | 1645 - 1650 |

| Water (H₂O) | Librational Modes | 500 - 800 |

This table summarizes the characteristic vibrational frequencies for the ammonium ion and water in solid-state compounds. researchgate.netacs.orgmdpi.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy probes the electronic transitions within a molecule or ion. For transition metal complexes, these transitions can involve d-d orbitals, or they can be charge-transfer in nature.

The central germanium atom in this compound is in the +4 oxidation state, which corresponds to a d⁰ electron configuration. rsc.orgnih.gov Complexes with d⁰ metal centers cannot have d-d electronic transitions. Therefore, the absorption bands observed in the UV-Vis spectrum of [Ge(C₂O₄)₃]²⁻ are expected to be from ligand-based transitions or ligand-to-metal charge transfer (LMCT) transitions. nih.govnih.gov

LMCT is an electronic transition where an electron moves from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. rsc.orgcolorado.edu In this complex, an electron from a high-energy filled π orbital of the oxalate ligand is promoted to a low-energy empty d-orbital of the Ge(IV) center. These transitions are typically very intense (high molar absorptivity, ε) and occur in the ultraviolet region. rsc.org The oxalate ligand itself can exhibit high-energy π→π* transitions, but in the complex, the LMCT bands are generally lower in energy and dominate the near-UV spectrum. psu.ac.th

Determination of Optical Band Gap

The process involves recording the UV-Vis absorption spectrum of the compound, typically in a solution or as a thin film. The absorption edge, which corresponds to the onset of electron excitation from the valence band to the conduction band, is then used to calculate the optical band gap (Eg) using the Tauc plot method. The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap is given by the equation:

(αhν)n = A(hν - Eg)

where A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions).

For comparison, studies on other germanate compounds, such as bismuth germanate (Bi₄Ge₃O₁₂), have determined an optical band gap of 4.20 eV. researchgate.net In the case of tris(oxalato) complexes, the electronic transitions are often of the ligand-to-metal charge transfer (LMCT) type. For instance, the UV-Vis spectrum of ammonium iron(III) oxalate shows distinct absorption bands corresponding to such transitions. nih.gov It is anticipated that the UV-Vis spectrum of this compound would also be dominated by LMCT bands, and its analysis would yield a specific value for the optical band gap, providing insight into its potential as a semiconductor or insulator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within a molecule. For this compound, ¹H and ¹³C NMR can provide detailed information about the organic cation and the oxalate ligand, respectively. Furthermore, NMR studies of analogous silicon and aluminum complexes offer valuable comparative insights.

¹H NMR Studies of Organic Cations

The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the ammonium (NH₄⁺) cations. The chemical shift of the ammonium protons is sensitive to their environment, including the nature of the counter-ion and solvent effects. In different chemical environments, the ¹H NMR chemical shift of the ammonium ion can vary. For instance, in zeolite catalysts, the chemical shift of ammonium protons can be significantly influenced by their interaction with Brønsted acid sites. acs.org Generally, the coordination number and the nature of the metal ion in a complex can influence the chemical shifts of nearby protons. nih.govresearchgate.net

Table 1: Expected ¹H NMR Data for Ammonium Cation

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (in NH₄⁺) | ~7.0 - 8.0 | Singlet (triplet if coupled to ¹⁴N) | The exact chemical shift can be influenced by solvent and temperature. The multiplicity may appear as a broad singlet due to quadrupolar relaxation of ¹⁴N. |

The study of the ¹H NMR spectrum would confirm the presence and purity of the ammonium cations in the compound.

¹³C NMR Investigations of Oxalate Ligand

The ¹³C NMR spectrum provides valuable information about the carbon atoms within the oxalate (C₂O₄²⁻) ligands. In the tris(oxalato)germanate complex, the oxalate ligands are coordinated to the germanium center. This coordination affects the electronic environment of the carbon atoms, leading to specific chemical shifts. The spectrum is expected to show a single resonance for the carboxylate carbons of the oxalate ligand, assuming all three oxalate ligands are chemically equivalent.

The chemical shift of the oxalate carbons in metal complexes is typically observed in the range of 160-170 ppm. For example, the ¹³C NMR spectrum of sodium oxalate shows a resonance at approximately 161 ppm. chemicalbook.com In coordinated oxalates, this chemical shift can be influenced by the central metal ion. Studies on various metal oxalate complexes have shown that the ¹³C chemical shifts can provide insights into the coordination mode of the oxalate ligand (e.g., bidentate, bridging). iaea.orgsoton.ac.uk

Table 2: Expected ¹³C NMR Data for Oxalate Ligand

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹³C (in C₂O₄²⁻) | ~160 - 170 | Singlet | The chemical shift is indicative of a carboxylate carbon in a coordinated oxalate ligand. |

Potential for ²⁹Si NMR in Analogue Studies

While germanium has NMR-active isotopes, ²⁹Si NMR studies of analogous silicon compounds, such as ammonium tris(oxalato)silicate, can provide a valuable comparative framework. Silicon is in the same group as germanium, and its coordination chemistry with oxalate is expected to be similar. ²⁹Si NMR is a powerful technique for studying the structure of silicate (B1173343) species in solution and in the solid state. researchgate.netresearchgate.net

The chemical shift in ²⁹Si NMR is highly sensitive to the coordination number and the nature of the substituents on the silicon atom. For a hypothetical tris(oxalato)silicate complex, the silicon atom would be in a six-coordinate environment, which would result in a characteristic chemical shift that is significantly different from that of four-coordinate silicon in common silicates. This would allow for the clear identification of the [Si(C₂O₄)₃]²⁻ anion.

²⁷Al NMR in Related Aluminates

Similarly, ²⁷Al NMR studies of related tris(oxalato)aluminate complexes, such as (NH₄)₃[Al(C₂O₄)₃], offer insights into the spectroscopic properties of hexacoordinated metal centers with oxalate ligands. Aluminum-27 is a quadrupolar nucleus, and its NMR spectra are sensitive to the symmetry of the electric field gradient around the nucleus. In the highly symmetric environment of the [Al(C₂O₄)₃]³⁻ anion, a relatively sharp resonance is expected in the ²⁷Al NMR spectrum. The chemical shift would be characteristic of an octahedrally coordinated aluminum atom. mdpi.com The study of such aluminate complexes can help in understanding the structural and electronic effects of the oxalate ligands on a trivalent metal center, providing a basis for comparison with the tetravalent germanium in the title compound. mdpi.com

Computational and Theoretical Studies on Tris Oxalato Germanate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules and materials. For the tris(oxalato)germanate anion, [Ge(C₂O₄)₃]²⁻, DFT calculations would be instrumental in elucidating its fundamental chemical nature.

A primary step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For the [Ge(C₂O₄)₃]²⁻ anion, DFT calculations would predict the bond lengths and angles of the germanium center with the bidentate oxalate (B1200264) ligands. In its expected octahedral coordination, the germanium (IV) ion is bonded to six oxygen atoms from the three oxalate ligands.

Analogous DFT studies on tris(oxalato) complexes, such as [Al(C₂O₄)₃]³⁻ and [Ga(C₂O₄)₃]³⁻, have been performed to determine their structures in aqueous solutions. researchgate.netrsc.org These studies show a regular octahedral coordination around the central metal ion. For the germanium complex, we can anticipate similar findings. The electronic structure analysis would reveal the nature of the frontier molecular orbitals (HOMO and LUMO) and the charge distribution across the complex, highlighting the covalent character of the Ge-O bonds. Germanium(IV) has a d¹⁰ electronic configuration, meaning its d-orbitals are fully occupied. libretexts.orgnumberanalytics.com Consequently, the electronic structure is characterized by filled d-orbitals and the bonding and anti-bonding orbitals formed from the interaction of germanium's valence orbitals with the oxalate ligand orbitals.

A natural population analysis derived from DFT calculations could provide insights into the charge delocalization within the complex. wikipedia.org

Table 1: Predicted and Analogous Bond Parameters from DFT Studies (Note: As direct data for Ammonium (B1175870) tris(oxalato)germanate is not available, this table includes expected values and data from analogous systems for illustrative purposes.)

| Parameter | Expected Value/System | Reference |

| Ge-O bond length | ~1.80 - 1.90 Å | mdpi.com |

| O-Ge-O angle (chelate) | ~85-90° | Analogous Systems |

| O-Ge-O angle (trans) | ~175-180° | Analogous Systems |

| Al-O bond length in [Al(C₂O₄)₃]³⁻ | ~1.90 Å | rsc.org |

| Ga-O bond length in [Ga(C₂O₄)₃]³⁻ | ~1.97 Å | researchgate.net |

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For ammonium tris(oxalato)germanate, vibrational (infrared and Raman) and electronic (UV-Vis) spectra can be computationally predicted.

The calculation of vibrational frequencies would help in assigning the experimental IR and Raman bands to specific molecular motions, such as the stretching and bending modes of the Ge-O and C-O bonds, and the deformations of the chelate rings. Theoretical frequency calculations have been shown to be valuable in corroborating the local structures of similar complexes. researchgate.net

For the electronic spectra, Time-Dependent DFT (TD-DFT) is the method of choice. Given the d¹⁰ configuration of Ge(IV), d-d electronic transitions are not possible. libretexts.org Therefore, the UV-Vis absorption spectrum is expected to be dominated by charge-transfer transitions, specifically Ligand-to-Metal Charge Transfer (LMCT) bands, where an electron is excited from an orbital primarily localized on the oxalate ligand to an empty orbital on the germanium center. TD-DFT can predict the energies and intensities of these transitions.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the system over time.

MD simulations of the crystalline form of this compound would allow for the study of various dynamic processes. By simulating a representative portion of the crystal lattice over a period of time, one could investigate:

Vibrational dynamics of the lattice: How the [Ge(C₂O₄)₃]²⁻ anions and NH₄⁺ cations move relative to each other.

Structural stability: How the crystal structure behaves at different temperatures.

Ion mobility: The potential for ammonium ion diffusion within the lattice.

Such simulations have been successfully applied to other oxalate-containing crystals, for instance, to study the crystallization of calcium oxalate and the influence of additives. digitellinc.comugent.beresearchgate.netnih.gov These studies demonstrate the power of MD in understanding crystal growth and morphology.

Theoretical Insights into Coordination Chemistry

Ligand Field Theory (LFT) is a theoretical framework that describes the electronic structure of coordination compounds, focusing on the interaction between the metal d-orbitals and the ligand orbitals. fiveable.mewikipedia.org In traditional transition metal complexes with partially filled d-shells, LFT explains the splitting of d-orbitals into different energy levels (e.g., t₂g and eg in an octahedral field) and the resulting electronic transitions between them, which are often responsible for the color of these complexes. libretexts.org

However, for this compound, the central germanium(IV) ion has a completely filled d-shell (d¹⁰ configuration). libretexts.orgnumberanalytics.com In such cases, there are no empty or partially filled d-orbitals to accommodate d-d electronic transitions. libretexts.org Therefore, the principles of LFT that apply to d-d transitions are not directly relevant for explaining the electronic spectra of this compound.

The electronic transitions observed in the UV-Vis spectrum of a d¹⁰ complex like [Ge(C₂O₄)₃]²⁻ are typically charge-transfer bands. These can be of two types:

Ligand-to-Metal Charge Transfer (LMCT): An electron is promoted from a molecular orbital that is primarily ligand in character to one that is primarily metal in character.

Metal-to-Ligand Charge Transfer (MLCT): An electron is promoted from a molecular orbital that is primarily metal in character to one that is primarily ligand in character.

For [Ge(C₂O₄)₃]²⁻, with electron-rich oxalate ligands and a high-valent metal center, LMCT transitions are the most probable. An electron from a π orbital of the oxalate ligand is excited to an empty σ* orbital associated with the germanium center. These transitions are typically high in energy and appear in the ultraviolet region of the spectrum.

Bonding Nature of Germanium-Oxalate Interactions

The tris(oxalato)germanate(IV) anion, [Ge(C₂O₄)₃]²⁻, is the central chemical entity in this compound. In this complex, the germanium(IV) ion is coordinated to three bidentate oxalate ligands. Each oxalate ligand binds to the germanium center through two oxygen atoms, resulting in a six-coordinate germanium atom with a distorted octahedral geometry.

Crystallographic studies on related tris(oxalato)germanate salts, such as (Hbipy)₂[Ge(C₂O₄)₃] and (Hphen)₂[Ge(C₂O₄)₃]·2(H₂O), provide insight into the bonding characteristics of the [Ge(C₂O₄)₃]²⁻ anion. researchgate.net In these structures, the germanium atom is situated at the center of a coordination sphere defined by six oxygen atoms from the three chelating oxalate groups. researchgate.net The oxalate ligands themselves are generally planar.

The interaction between the germanium center and the oxalate ligands can be described through a combination of ionic and covalent contributions. The formal +4 charge on the germanium and the -2 charge on each oxalate ligand suggest a significant electrostatic component. However, the orbital overlap between the germanium and oxygen atoms introduces a degree of covalent character. Theoretical calculations on similar systems, such as other metalloid-oxalate complexes, often employ Density Functional Theory (DFT) to elucidate the electronic structure and bonding. uea.ac.uk These studies can quantify the degree of charge transfer and the nature of the frontier molecular orbitals, which are composed of contributions from both the metal and the ligands. In the absence of specific computational studies on this compound, a precise quantitative description remains a subject for future research.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts and their relative importance in the crystal packing.

While a specific Hirshfeld surface analysis for this compound has not been reported in the surveyed literature, extensive studies on analogous tris(oxalato) complexes, such as those of chromium(III) and aluminum(III), provide a clear framework for understanding the expected interactions. scirp.orgresearchgate.netresearch-nexus.net In these systems, the crystal packing is typically governed by a network of hydrogen bonds and other weaker intermolecular contacts. researchgate.netresearch-nexus.net

For this compound, the primary intermolecular interactions would involve the ammonium cations (NH₄⁺) and the tris(oxalato)germanate anions ([Ge(C₂O₄)₃]²⁻). The key interactions expected are:

Hydrogen Bonds: Strong charge-assisted hydrogen bonds of the N-H···O type are anticipated between the ammonium cations and the oxygen atoms of the oxalate ligands on the anion. These are generally the most significant interactions governing the supramolecular assembly in such salts. researchgate.netresearch-nexus.net

The table below, based on data from analogous tris(oxalato)metallate complexes, illustrates the typical contributions of various intermolecular contacts to the Hirshfeld surface. It is expected that this compound would exhibit a similar distribution of interactions.

| Intermolecular Contact | Typical Contribution (%) | Description |

| O···H / H···O | 45 - 60% | Primarily represents the strong N-H···O hydrogen bonds between the ammonium cation and the oxalate anion. |

| H···H | 20 - 30% | Represents contacts between hydrogen atoms on the ammonium cations and any residual hydrogen atoms. |

| O···O | 5 - 10% | Contacts between oxygen atoms of adjacent oxalate ligands. |

| C···O / O···C | 2 - 5% | Weaker interactions between carbon and oxygen atoms of the oxalate ligands. |

| Ge···O / O···Ge | < 5% | Contacts involving the central germanium atom and oxygen atoms of neighboring anions. |

Note: The data in this table is illustrative and based on published analyses of analogous tris(oxalato) complexes. A precise breakdown for this compound would require a dedicated crystallographic and computational study.

The 2D fingerprint plot is a key output of Hirshfeld analysis, plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). The distinct spikes on these plots correspond to specific intermolecular contacts. For this compound, sharp spikes in the O···H/H···O region would be indicative of the strong hydrogen bonding network.

Reactivity and Stability of Ammonium Tris Oxalato Germanate

Thermal Decomposition Pathways

The thermal decomposition of ammonium (B1175870) tris(oxalato)germanate involves a series of complex reactions that are influenced by temperature and the surrounding atmosphere. Understanding these pathways is crucial for controlling the synthesis of germanium-based materials from this precursor.

Thermogravimetric Analysis (TGA) for Decomposition Events

The thermal decomposition of similar ammonium oxalate (B1200264) complexes generally proceeds in distinct stages:

Dehydration: The initial weight loss, typically occurring at lower temperatures, corresponds to the removal of water of hydration. scielo.brresearchgate.net

Deammination and Oxalate Decomposition: At higher temperatures, the decomposition of the ammonium ions and the oxalate ligands occurs. This stage is often complex, involving the release of ammonia (B1221849) (NH₃), carbon dioxide (CO₂), and carbon monoxide (CO). scielo.brresearchgate.net The decomposition of the oxalate moiety can be a multi-step process itself.

Formation of Metal Oxide: The final solid product of the decomposition is typically the corresponding metal oxide. scielo.brresearchgate.net

The table below outlines the general decomposition events observed in analogous ammonium metal oxalate compounds, which can be extrapolated to understand the decomposition of ammonium tris(oxalato)germanate.

| Decomposition Stage | Temperature Range (°C) (Approximate) | Gaseous Products Evolved |

| Dehydration | 98 - 145 | H₂O |

| Partial Deammination & Oxalate Decomposition | 180 - 220 | NH₃, CO₂ |

| Complete Decomposition | 240 - 300 | NH₃, CO₂, CO, H₂O |

| Residual Carbon Oxidation | ~600 | CO₂ |

Note: The temperature ranges are based on the decomposition of ammonium oxotris(oxalato)niobate and may vary for this compound. scielo.brresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. williams.edu This technique is used to identify thermal transitions such as melting, crystallization, and decomposition.

For this compound, DSC analysis would be expected to show endothermic and exothermic peaks corresponding to the decomposition events identified by TGA. The dehydration step would be represented by an endothermic peak. The subsequent decomposition of the ammonium and oxalate groups would likely involve a combination of endothermic and exothermic events, reflecting bond breaking and the formation of new products. The final crystallization of the resulting metal oxide would be indicated by an exothermic peak. scielo.brresearchgate.net

A study on ammonium oxotris(oxalato)niobate showed an exothermic peak around 600°C, which was attributed to the crystallization of the resulting niobium pentoxide. scielo.brresearchgate.net A similar exothermic event would be anticipated for the formation of germanium oxide from the decomposition of this compound.

Identification of Solid-State Products of Decomposition

The primary solid-state product resulting from the complete thermal decomposition of this compound in an oxidizing atmosphere (like air) is expected to be germanium dioxide (GeO₂). This is a common outcome for the thermal decomposition of germanium-containing precursors. wikipedia.org The decomposition process effectively removes the ammonium and oxalate ligands, leaving behind the stable germanium oxide.

In an inert atmosphere, the decomposition pathway might be more complex, potentially leading to the formation of intermediate germanium sub-oxides or even elemental germanium, depending on the temperature and reaction conditions. However, the formation of germanium dioxide remains the most probable final product upon complete decomposition.

Solution Stability and Hydrolysis

The behavior of this compound in solution is a critical factor for its use in wet chemical synthesis methods. Its stability and susceptibility to hydrolysis can significantly impact the outcome of reactions.

Hydrolytic Cleavage of Germanium-Containing Precursors

The hydrolysis of germanium-containing precursors is a well-documented phenomenon. acs.org For instance, germanium alkoxides undergo very rapid hydrolysis and condensation reactions upon the addition of water. Germanium tetrachloride (GeCl₄) can also be hydrolyzed to produce pure germanium dioxide. wikipedia.org

The tris(oxalato)germanate(IV) complex is susceptible to hydrolytic cleavage. The germanium-oxygen bonds within the complex can be attacked by water molecules, leading to the displacement of the oxalate ligands. This process is influenced by factors such as pH and temperature. The hydrolysis can ultimately lead to the formation of germanium hydroxides or germanium dioxide. This hydrolytic instability is a key aspect of the "Assembly-Disassembly-Organization-Reassembly" (ADOR) process used in zeolite synthesis, where the lability of bonds in germanosilicate precursors in the presence of water is exploited. acs.org

Redox Behavior and Electron Transfer Properties

The redox behavior of the tris(oxalato)germanate(IV) anion, [Ge(C₂O₄)₃]²⁻, the core component of this compound, has been primarily investigated through its incorporation into charge-transfer salts. These studies provide insight into its role in mediating electron transfer and influencing the electronic properties of the resulting materials.

Advanced Materials Applications of Tris Oxalato Germanate Derived Systems

Molecular Conductors and Superconductors

The tris(oxalato)germanate(IV) anion, [Ge(C₂O₄)₃]²⁻, has proven to be a versatile component in the creation of molecular materials that exhibit a range of electrical properties, including semiconductivity and, in broader families of related compounds, superconductivity and metallic behavior. ntu.ac.uk These properties arise from the combination of the germanate complex with organic donor molecules, leading to the formation of charge-transfer salts. The structure and properties of these materials are highly dependent on the specific arrangement of the donor and anion layers.

Integration with Organic Donor Molecules (e.g., BEDT-TTF)

A significant area of research involves the integration of the tris(oxalato)germanate(IV) anion with the organic donor molecule bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). ntu.ac.ukmdpi.com This combination leads to the formation of radical-cation salts where the BEDT-TTF molecules are oxidized and form conducting stacks or layers, while the [Ge(C₂O₄)₃]²⁻ anions form insulating layers.

Several charge-transfer salts of BEDT-TTF with the tris(oxalato)germanate(IV) anion have been synthesized and characterized. ntu.ac.uk These salts often exhibit segregated anion and donor layers. ntu.ac.uk The arrangement of the BEDT-TTF molecules within the conducting layers is crucial in determining the electrical properties of the material. ntu.ac.uk

Examples of such salts include:

(BEDT-TTF)₂[Ge(C₂O₄)₃]·PhCN ntu.ac.uk

(BEDT-TTF)₅[Ge(C₂O₄)₃]₂ ntu.ac.uksemanticscholar.org

(BEDT-TTF)₇[Ge(C₂O₄)₃]₂(CH₂Cl₂)₀.₈₇(H₂O)₀.₀₉ ntu.ac.uksemanticscholar.org

(BEDT-TTF)₄Ge(C₂O₄)₃·(CH₂Cl₂)₀.₅₀ ntu.ac.uk

The stoichiometry of these salts and the inclusion of solvent molecules within the crystal lattice significantly influence the packing of the BEDT-TTF molecules and, consequently, the material's conductivity. ntu.ac.uk

Structure-Property Relationships in Charge-Transfer Salts

The electrical properties of BEDT-TTF-tris(oxalato)germanate salts are intrinsically linked to their crystal structures. ntu.ac.ukacs.org The packing of the BEDT-TTF donor molecules, which can be influenced by the size and shape of the anion and any included solvent molecules, dictates the extent of orbital overlap between adjacent donor molecules. acs.org This, in turn, affects the electronic bandwidth and the charge transport characteristics of the material.

In many of these salts, the donor molecules arrange in various packing motifs, such as the α, β'', and κ-phases, each leading to different electronic properties. ntu.ac.ukmdpi.com For instance, salts with a β'' packing of BEDT-TTF molecules are often metallic and can become superconducting at low temperatures, as seen in the broader family of tris(oxalato)metallate salts. ntu.ac.ukmdpi.com Conversely, other packing arrangements may lead to semiconducting or insulating behavior. ntu.ac.uk

Semiconducting Behavior and Its Origin

Several charge-transfer salts based on the tris(oxalato)germanate(IV) anion and BEDT-TTF exhibit semiconducting behavior. ntu.ac.ukntu.ac.uk This means that their electrical conductivity increases with temperature. The origin of this semiconducting nature is often attributed to the specific arrangement of the BEDT-TTF molecules in the crystal lattice. semanticscholar.orgmdpi.com

In some cases, the BEDT-TTF molecules form strongly dimerized pairs. researchgate.net This dimerization can lead to the opening of an energy gap at the Fermi level, resulting in semiconducting properties. The presence of completely ionized (BEDT-TTF)₂²⁺ dimers surrounded by neutral BEDT-TTF monomers is a characteristic feature of some of the semiconducting salts. semanticscholar.orgmdpi.com

The activation energy (Ea), which is a measure of the energy gap that charge carriers must overcome to conduct electricity, is a key parameter used to characterize these semiconductors. For example, (BEDT-TTF)₂[Ge(C₂O₄)₃]·PhCN has an activation energy of 127 meV, while (BEDT-TTF)₅[Ge(C₂O₄)₃]₂ has an Ea of 225 meV. ntu.ac.uk These values are consistent with the observed semiconducting behavior. ntu.ac.ukmdpi.com

| Compound | Activation Energy (Ea) | Reference |

|---|---|---|

| (BEDT-TTF)₂[Ge(C₂O₄)₃]·PhCN | 127 meV | ntu.ac.uk |

| (BEDT-TTF)₅[Ge(C₂O₄)₃]₂ | 225 meV | ntu.ac.uk |

Metal-Organic Frameworks (MOFs) and Related Porous Materials

While the primary focus of research on tris(oxalato)germanate has been on molecular conductors, the ability of the oxalate (B1200264) ligand to bridge metal centers suggests potential for the formation of extended network structures like metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands.

Germanium Oxalate Framework Architectures

The synthesis of stable, porous crystalline frameworks has been a significant goal in materials chemistry. researchgate.net Germanium oxalate complexes can serve as building blocks for such structures. The tris(oxalato)germanate(IV) anion, [Ge(C₂O₄)₃]²⁻, can interact with organic cations through hydrogen bonding and π-π stacking interactions to form supramolecular assemblies. researchgate.netua.pt

For example, the reaction of germanium(IV) oxide with oxalic acid can lead to the formation of germanium oxalate complexes. google.com These complexes can then be co-crystallized with organic cations, such as 2,2'-bipyridinium (Hbipy⁺) or 1,10-phenanthrolinium (Hphen⁺), to create crystalline solids. ua.pt In these structures, the germanium oxalate anions and the organic cations are held together by a network of non-covalent interactions. researchgate.netua.pt

While these materials are not classic MOFs with strong coordination bonds forming the primary framework, they represent a step towards designing porous materials based on germanium oxalate. The use of hydrothermal synthesis methods has been successful in isolating such crystalline compounds. ua.pt

Porosity Characteristics and Framework Stability

A key challenge in the design of porous materials is achieving permanent porosity and preventing the collapse of the framework upon removal of guest solvent molecules. researchgate.net The stability of germanium-based frameworks is an area of ongoing investigation.

Thermogravimetric analysis (TGA) has been used to study the thermal stability of supramolecular salts containing the tris(oxalato)germanate anion. researchgate.net These studies provide information about the temperature at which the material begins to decompose.

Catalysis and Photonic Applications (General Class)

The tris(oxalato)germanate anion and its derivatives represent a class of compounds with significant potential in the fields of catalysis and photonics. While specific research on ammonium (B1175870) tris(oxalato)germanate is limited, the broader class of tris(oxalato)metallate complexes, including those of germanium, serves as a basis for exploring their prospective applications. The inherent properties of the germanium center, combined with the versatile coordination of the oxalate ligands, open avenues for the development of advanced materials with tailored functionalities.

Potential as Catalytic Centers or Precursors

The catalytic potential of tris(oxalato)germanate-derived systems stems from the accessibility of the germanium center and the unique electronic properties of the complex. Germanium compounds, in general, have been recognized for their catalytic activities in various organic transformations. alfachemic.com The tris(oxalato)germanate complex can be envisioned to function in catalysis through several mechanisms.

The complex itself could act as a homogeneous catalyst. The germanium(IV) center, coordinated by three bidentate oxalate ligands, possesses a stable octahedral geometry. However, under certain reaction conditions, partial ligand dissociation could create vacant coordination sites, allowing for the binding and activation of substrate molecules. The electron-withdrawing nature of the oxalate ligands can also influence the Lewis acidity of the germanium center, potentially enhancing its catalytic activity for specific reactions.

More significantly, ammonium tris(oxalato)germanate can serve as a valuable precursor for the synthesis of heterogeneous catalysts. Thermal decomposition of the complex is expected to yield high-purity germanium(IV) oxide (GeO₂), a material with known catalytic applications. alfachemic.com The controlled decomposition of the tris(oxalato)germanate salt can offer a route to produce GeO₂ with specific morphologies and surface areas, which are critical parameters for heterogeneous catalysis. The gaseous byproducts of the decomposition, such as ammonia (B1221849), carbon dioxide, and carbon monoxide, are volatile and can be readily removed, ensuring the purity of the final oxide material. researchgate.net

The resulting germanium oxide can be used as a catalyst itself or as a support for other catalytically active metals. For instance, GeO₂ has been investigated as a catalyst in polyester (B1180765) production due to its good catalytic and stability properties. alfachemic.com Furthermore, composite catalysts, such as germanium/palladium supported on alumina, have been utilized in the decomposition of acetylene (B1199291) for the synthesis of carbon nanostructures. alfachemic.com The use of this compound as a precursor provides a method to disperse germanium species on a support material, potentially leading to catalysts with enhanced activity and selectivity.

Table 1: Potential Catalytic Applications of Tris(oxalato)germanate-Derived Systems

| Application Area | Catalyst Type | Role of Tris(oxalato)germanate | Potential Reactions |

| Organic Synthesis | Homogeneous/Heterogeneous | Catalyst or Precursor | Polyester production, Hydrogenation of unsaturated aldehydes |

| Nanomaterial Synthesis | Precursor | Source of GeO₂ | Synthesis of carbon nanostructures |

| Environmental Catalysis | Heterogeneous | Photocatalyst Precursor | Degradation of pollutants |

Exploration in Optical and Photonic Devices

The exploration of tris(oxalato)germanate-derived systems in optical and photonic devices is an emerging area of interest, driven by the unique properties of both the tris(oxalato)metallate class of compounds and germanium-based materials. While direct studies on the photonic applications of this compound are not extensively documented, the characteristics of related materials provide a strong indication of their potential. acs.org

The broader family of tris(oxalato)metallate complexes has been utilized in the construction of molecular conductors and superconductors. mdpi.com These materials often exhibit interesting electronic and optical properties arising from the interaction between the metal complex anions and organic cations. The ability of the tris(oxalato)metallate anion to form layered structures, often with guest molecules intercalated within the layers, allows for the tuning of the material's properties. mdpi.com This structural versatility could be exploited to design novel optical materials based on tris(oxalato)germanate.

Furthermore, germanium itself is a key material in the field of silicon photonics. ntt-review.jpyoutube.comresearchgate.net Germanium-on-silicon platforms are being developed for a range of applications, including waveguides, modulators, and photodetectors, particularly in the mid-infrared region. youtube.comresearchgate.net The thermal decomposition of this compound to produce germanium oxide thin films or nanostructures could serve as a bottom-up approach to fabricating components for photonic integrated circuits. The properties of the resulting GeO₂ layer, such as its refractive index and absorption coefficient, would be critical for its application in these devices. nih.gov

Lanthanide oxalates, which share a similar coordination chemistry, have been investigated for their luminescence properties. acs.org By incorporating emissive cations or by doping the germanium center with optically active ions, it may be possible to create novel phosphors or luminescent materials based on the tris(oxalato)germanate framework. The oxalate ligand can act as a sensitizer, absorbing energy and transferring it to the emissive center.